molecular formula C10H10Cl2N2O B12637594 N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine CAS No. 919296-02-9

N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine

Cat. No.: B12637594
CAS No.: 919296-02-9
M. Wt: 245.10 g/mol
InChI Key: CXHBLRBOWWOUOA-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methylaziridinyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methylaziridine in the presence of hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine: Lacks the aziridinyl group, which may result in different reactivity and applications.

    N-[(2,4-Dichlorophenyl)(2-ethylaziridin-1-yl)methylidene]hydroxylamine: Contains an ethyl group instead of a methyl group, potentially affecting its chemical properties and biological activity.

Properties

CAS No.

919296-02-9

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)-(2-methylaziridin-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H10Cl2N2O/c1-6-5-14(6)10(13-15)8-3-2-7(11)4-9(8)12/h2-4,6,15H,5H2,1H3

InChI Key

CXHBLRBOWWOUOA-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=NO)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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